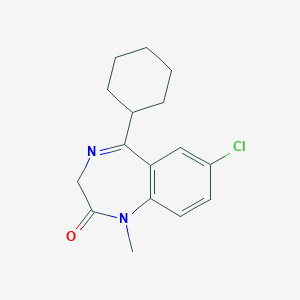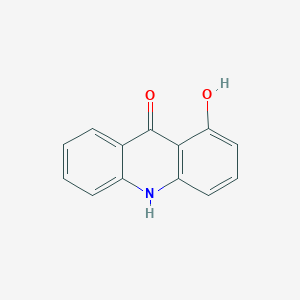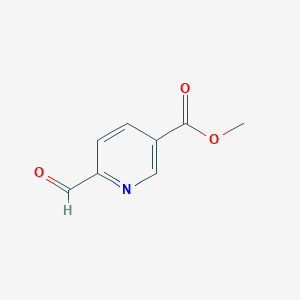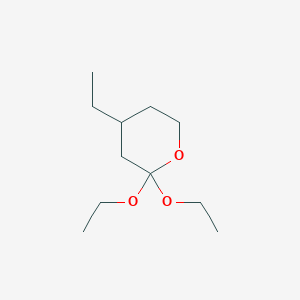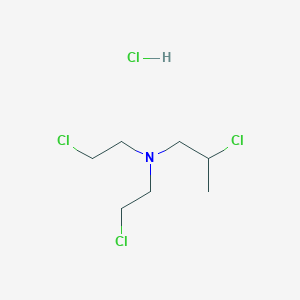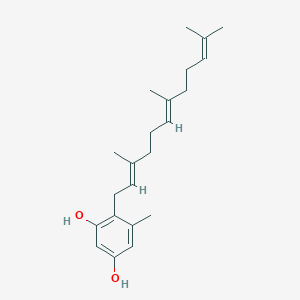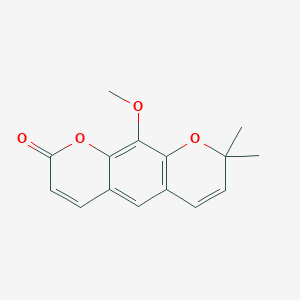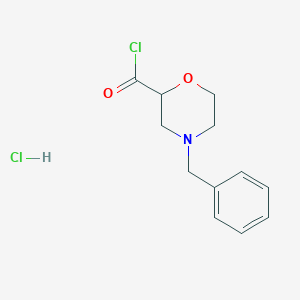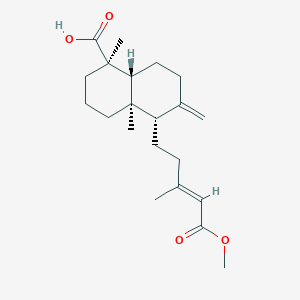
3,8-二羟基-2,4,6-三甲氧基黄酮
描述
3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a compound that belongs to the xanthone class of natural products. Xanthones are known for their diverse range of biological activities and have been the subject of numerous chemical studies. The compound of interest is structurally characterized by the presence of hydroxy groups at the 3 and 8 positions and methoxy groups at the 2, 4, and 6 positions on the xanthone core.
Synthesis Analysis
The synthesis of xanthone derivatives often involves complex reactions such as Claisen rearrangements, demethylations, and cyclizations. For instance, the Claisen rearrangement of 1-hydroxy-3,5,6-trimethoxy-xanthone (IIIb) can lead to the synthesis of various xanthone derivatives . Although the specific synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, selective demethylation reactions have been shown to occur at specific positions on tetrahydroxyxanthones, which could be relevant for modifying the methoxy groups on the compound of interest .
Molecular Structure Analysis
The molecular structure of xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is characterized by a tricyclic core consisting of two benzene rings fused to a pyran ring. The arrangement and type of substituents on the xanthone core greatly influence the chemical behavior and biological activity of these compounds. The Claisen rearrangement, for example, can occur at different positions on the xanthone molecule, leading to a variety of structural isomers .
Chemical Reactions Analysis
Xanthones undergo a range of chemical reactions, including Claisen rearrangements, which can yield both ortho and para rearrangement products . The regioselectivity of coupling reactions, as demonstrated in the synthesis of other xanthone derivatives, is also crucial for obtaining specific products . These reactions are influenced by factors such as the presence of methoxy and hydroxy groups, which can direct the course of the reactions and the formation of specific products.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone are influenced by their functional groups. Hydroxy groups can contribute to the compound's solubility in water and its ability to form hydrogen bonds, while methoxy groups can increase lipophilicity. The presence of these groups also affects the compound's reactivity in chemical reactions, such as the selective demethylation observed in the presence of acidic reagents . The Gibbs color reaction, which is a test for phenolic compounds, is also relevant for analyzing the properties of hydroxy-substituted xanthones .
科学研究应用
抗血小板和抗炎特性
研究已经确定了3,8-二羟基-2,4,6-三甲氧基黄酮的潜在抗血小板和抗炎效应。例如,Chung et al. (2002)对含有类似黄酮类化合物的双花金丝桃进行的研究显示出对血小板聚集和肥大细胞以及中性粒细胞释放化学介质的显著抑制作用。
代谢转化研究
Feng et al. (2011)的研究探讨了大鼠肝微粒体中黄酮类化合物的代谢转化。这项研究强调了了解3,8-二羟基-2,4,6-三甲氧基黄酮等黄酮类化合物在生物系统中代谢过程的重要性。
抗氧化活性
对类似多氧化黄酮的抗氧化特性进行了研究,如Filho et al. (2014)对圭亚那木莓根的研究。这些化合物表现出显著的抗氧化活性,暗示了3,8-二羟基-2,4,6-三甲氧基黄酮的潜在应用领域。
潜在的抗肿瘤活性
Zuo et al. (2014)的研究调查了各种黄酮类化合物,包括结构类似于3,8-二羟基-2,4,6-三甲氧基黄酮的化合物,对它们的抗肿瘤活性。结果表明,这些黄酮类化合物在体外显示出浓度依赖的抗肿瘤活性。
抗分枝杆菌特性
类似3,8-二羟基-2,4,6-三甲氧基黄酮的黄酮类化合物已经被评估其抗分枝杆菌的效果。例如,Yeung et al. (2009)对沼泽扁蓼进行的研究确定了对斯米格马分枝杆菌和结核分枝杆菌具有抑制作用的化合物。
属性
IUPAC Name |
1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZNVJWQZDSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415710 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65008-17-5 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 3,8-dihydroxy-2,4,6-trimethoxyxanthone?
A1: The provided research article [] focuses on the isolation and structural elucidation of various compounds, including 3,8-dihydroxy-2,4,6-trimethoxyxanthone, from Garcinia multiflora. While the study mentions evaluating the isolated compounds for brine shrimp lethality and DPPH antioxidant activity, it doesn't specifically report the results for 3,8-dihydroxy-2,4,6-trimethoxyxanthone. Further research would be needed to determine its specific biological activity and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




